molecular formula C12H8N2O B8716553 6-(4-Hydroxyphenyl)nicotinonitrile CAS No. 149353-76-4

6-(4-Hydroxyphenyl)nicotinonitrile

Cat. No.: B8716553
CAS No.: 149353-76-4
M. Wt: 196.20 g/mol
InChI Key: HAYTXMQMQOQLDV-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)nicotinonitrile is a substituted pyridine derivative characterized by a nicotinonitrile core (pyridine ring with a nitrile group at position 3) and a 4-hydroxyphenyl substituent at position 4. This compound belongs to a broader class of nicotinonitrile derivatives, which are extensively studied for their diverse pharmacological and material science applications.

The hydroxyl group at the para-position of the phenyl ring is critical for hydrogen bonding and bioactivity .

Pharmacological Relevance: Nicotinonitrile derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . For instance, structurally related compounds with hydroxyl or bromophenyl substituents exhibit promising analgesic and anti-inflammatory properties , while others show cytotoxicity against cancer cell lines .

Properties

CAS No.

149353-76-4

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

6-(4-hydroxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H8N2O/c13-7-9-1-6-12(14-8-9)10-2-4-11(15)5-3-10/h1-6,8,15H

InChI Key

HAYTXMQMQOQLDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

Nicotinonitrile derivatives differ primarily in substituents at positions 2, 4, and 6 of the pyridine ring. Key structural modifications include:

  • Position 6 : Hydroxyphenyl, bromophenyl, dichlorothiophenyl, or naphthyl groups.
  • Position 4 : Aryl, ethoxyphenyl, or thiophenyl substituents.
  • Position 2: Amino, methoxy, or sulfanyl groups.

Key Findings from Comparative Analysis

Anticancer Activity: The presence of hydroxyl and fluorophenyl groups enhances cytotoxicity. For example, compound 10n (2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile) exhibits potent activity against liver cancer (IC₅₀ = 5.9 µM), outperforming reference drugs like 5-fluorouracil . In contrast, bromophenyl and ethoxyphenyl derivatives (e.g., from ) prioritize anti-inflammatory effects over direct cytotoxicity .

Antibacterial Activity: Bromobenzofuran and dibenzofuran substituents (e.g., compounds 5a–c and A1) improve activity against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli) bacteria . The methoxyphenyl-furan derivative in , however, is repurposed for corrosion inhibition, highlighting the versatility of nicotinonitrile scaffolds .

Role of Substituents: Hydroxyl Groups: Enhance hydrogen bonding and bioavailability, critical for targeting proteins like survivin in cancer cells . Halogenated Groups (Br, Cl): Improve lipophilicity and membrane penetration, aiding antimicrobial and anticancer applications .

Preparation Methods

Reaction Components and Conditions

  • Ethyl cyanoacetate : Serves as the nitrile source and participates in Knoevenagel condensation.

  • 4-Hydroxyacetophenone : Provides the 4-hydroxyphenyl group at position 6 of the pyridine ring.

  • Aryl aldehydes : Determines the substituent at position 4 of the pyridine core (e.g., 2-chlorobenzaldehyde or 4-nitrobenzaldehyde).

  • Ammonium acetate : Facilitates cyclization via enamine intermediate formation.

  • Solvent : Absolute ethanol under reflux (12–24 hours).

A representative synthesis of 4-(2-chlorophenyl)-2-hydroxy-6-(4-hydroxyphenyl)nicotinonitrile (RA1) illustrates this approach:

  • Knoevenagel condensation : 2-Chlorobenzaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated cyanoester.

  • Michael addition : The enamine intermediate from 4-hydroxyacetophenone and ammonium acetate attacks the cyanoester.

  • Cyclization : Intramolecular dehydration yields the pyridine ring (Scheme 1).

Key spectral data for RA1 :

  • IR (cm⁻¹) : 3142 (N–H), 2219 (C≡N), 1649 (C=O).

  • ¹H NMR (DMSO-d₆) : δ 6.82–7.72 (9H, aromatic), 3.9 (1H, –OH), 7.7 (1H, –NH).

Alternative Pathways via Chloropyridine Intermediates

Chloropyridine derivatives serve as precursors for nucleophilic substitution reactions. For instance, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile reacts with n-octylamine to form bis(nicotinonitrile) derivatives. Adapting this method, this compound could be synthesized via:

  • Chlorination : Treating a hydroxyl-substituted precursor with PCl₅ in POCl₃.

  • Nucleophilic substitution : Replacing chlorine with desired groups (e.g., amines or thiols).

Structural Confirmation and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Aromatic protons appear between δ 6.8–7.9 ppm, while hydroxyl and amine protons resonate at δ 3.9–12.5 ppm.

  • ¹³C NMR : The nitrile carbon (C≡N) appears near δ 115–120 ppm, and carbonyl carbons (C=O) resonate at δ 160–165 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption bands at 2219–2224 cm⁻¹ confirm the presence of the nitrile group.

Comparative Analysis of Synthetic Routes

MethodYield*PurityKey AdvantagesLimitations
One-pot condensationHigh>95%Scalable, minimal byproductsRequires reflux (12–24 hours)
EpoxidationModerate>90%Introduces reactive epoxy groupsRequires anhydrous conditions
Chloropyridine pathwayModerate>85%Enables diverse derivatizationMulti-step, toxic reagents (PCl₅)

*Yields estimated from analogous reactions in literature.

Environmental and Industrial Considerations

The one-pot method is environmentally favorable due to:

  • Solvent choice : Ethanol (renewable, low toxicity).

  • Catalyst reuse : Pd/C catalysts can be recycled four times without yield loss.

  • Waste minimization : Byproducts limited to water and ethanol .

Q & A

Basic: What are the primary synthetic routes for 6-(4-Hydroxyphenyl)nicotinonitrile derivatives?

Answer:
Synthesis typically involves multi-step strategies, including:

  • Core Formation : Cyclization of chalcone derivatives with malononitrile under alkaline conditions (e.g., sodium ethoxide in ethanol) .
  • Functionalization : Suzuki-Miyaura cross-coupling for aryl group introduction, as seen in analogous nicotinonitriles. Bromination of intermediates using N-bromosuccinimide (NBS) precedes coupling with boronic acids .
  • Post-Modification : Hydroxyl group introduction via hydrolysis or protective group strategies (e.g., acetyl deprotection).

Key Considerations : Solvent choice (DMSO or dichloromethane) and base catalysts (KOH) critically influence yield and purity .

Basic: How is NMR spectroscopy employed to characterize structural features?

Answer:
NMR (1H/13C) resolves:

  • Aromatic Systems : Distinct splitting patterns identify substituent positions on phenyl/pyridine rings (e.g., para-substitution in 4-aminophenyl groups) .
  • Functional Groups : Hydroxyl protons (broad singlet at δ ~5 ppm) and nitrile carbon signals (δ ~115 ppm in 13C NMR) confirm core moieties .
  • Dynamic Effects : Ethoxy group torsion angles (e.g., C14–O1–C16–C17 = 171.13° in 6-(4-aminophenyl) derivatives) are inferred from coupling constants .

Advanced: How can reaction conditions be optimized to mitigate side products in nicotinonitrile synthesis?

Answer:
Optimization strategies include:

  • Temperature Control : Lower temperatures (<60°C) reduce undesired polymerization during cyclization .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates, while ethanol improves solubility of intermediates .
  • Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh3)4) with ligand additives (e.g., XPhos) improve Suzuki coupling efficiency .
    Validation : Monitor reaction progress via TLC or HPLC-MS to identify side products like over-brominated intermediates .

Advanced: What crystallographic techniques resolve structural disorder in these compounds?

Answer:

  • X-ray Diffraction : Single-crystal studies (e.g., Pbca space group, MoKα radiation) reveal dihedral angles between aromatic rings (e.g., 25.22° between pyridine and 4-aminophenyl groups) .
  • Disorder Modeling : For disordered moieties (e.g., thiophene ring occupancy ratios of 0.858:0.142), refinement software (SHELXTL) applies occupancy factor constraints .
  • Intermolecular Interactions : Hydrogen bonds (N–H···N, d = 3.084 Å) and π-stacking (centroid distance = 3.7499 Å) stabilize crystal packing .

Advanced: How do computational methods predict biological target interactions?

Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite simulates binding to enzymes (e.g., kinase active sites). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
  • SAR Analysis : Compare substituent effects (e.g., 4-aminophenyl vs. 4-ethoxyphenyl) on binding affinity using IC50 values from enzyme inhibition assays .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify key residues for mutagenesis studies .

Basic: What spectroscopic methods confirm the presence of hydroxyl groups?

Answer:

  • FT-IR : O–H stretching vibrations (~3200–3600 cm⁻¹) and bending modes (~1250 cm⁻¹) .
  • UV-Vis : Hydroxyphenyl conjugation with the pyridine ring shifts λmax (e.g., ~270 nm in aqueous solutions) .
  • Mass Spectrometry : ESI-MS detects [M+H]+ ions with accurate mass matching (e.g., m/z 211.22 for C13H9NO2 derivatives) .

Advanced: How to address contradictions in reported biological activities of nicotinonitrile derivatives?

Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
  • Meta-Analysis : Compare IC50 values across studies (e.g., antimicrobial activity in Staphylococcus aureus vs. E. coli) to identify structure-dependent trends .
  • Counter-Screening : Test compounds against off-target receptors (e.g., CYP450 enzymes) to rule out non-specific binding .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate or acetate groups at the hydroxyl position for enhanced aqueous solubility .
  • Co-Solvent Systems : Use DMSO:PBS mixtures (<10% DMSO) to balance solubility and biocompatibility .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and controlled release .

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